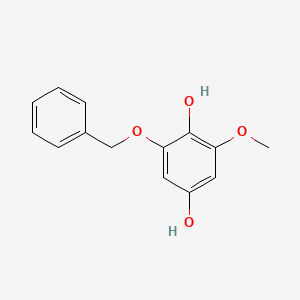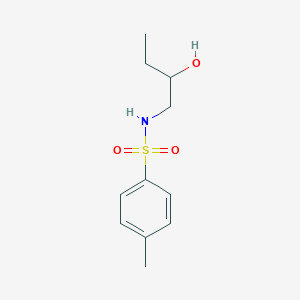![molecular formula C18H22N4 B14187370 4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) CAS No. 885609-02-9](/img/structure/B14187370.png)
4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by its two pyrazole rings connected via a 1,3-phenylenebis(methylene) linker. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) typically involves a multi-step reaction process. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 1,3-phenylenebis(methylene) dibromide in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrazole ring is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an antioxidant and anticancer agent.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved caspase-3 . It can also inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[1,4-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole): Similar structure but with a different linker position.
4,4’-[Arylmethylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Similar pyrazole derivatives with different substituents.
Uniqueness
4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) is unique due to its specific linker position and the presence of two 3,5-dimethyl-1H-pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
885609-02-9 |
|---|---|
Formule moléculaire |
C18H22N4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
4-[[3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenyl]methyl]-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C18H22N4/c1-11-17(12(2)20-19-11)9-15-6-5-7-16(8-15)10-18-13(3)21-22-14(18)4/h5-8H,9-10H2,1-4H3,(H,19,20)(H,21,22) |
Clé InChI |
HTSPKIMKLXWHOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C)CC2=CC(=CC=C2)CC3=C(NN=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
![4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187292.png)
![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)


![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)


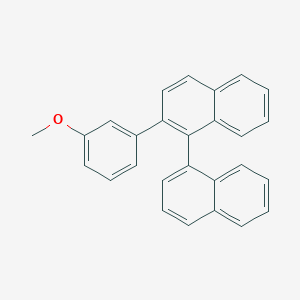
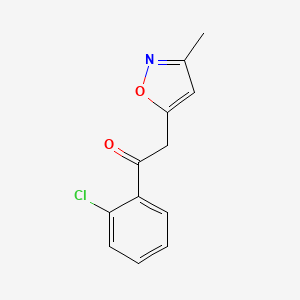
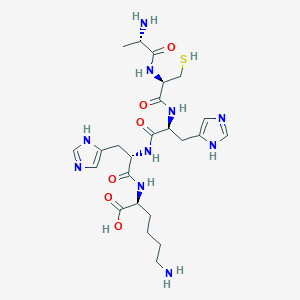
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
